(4-benzylpiperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone
CAS No.:
Cat. No.: VC11301379
Molecular Formula: C21H23N3O
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N3O |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | (4-benzylpiperazin-1-yl)-(1-methylindol-4-yl)methanone |
| Standard InChI | InChI=1S/C21H23N3O/c1-22-11-10-18-19(8-5-9-20(18)22)21(25)24-14-12-23(13-15-24)16-17-6-3-2-4-7-17/h2-11H,12-16H2,1H3 |
| Standard InChI Key | WFVKBGSHZBONCR-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Introduction
(4-benzylpiperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone is a complex organic compound that combines piperazine and indole structures, making it a subject of interest in medicinal chemistry due to its potential biological activities. The compound's molecular formula and weight are not explicitly detailed in the reliable sources provided, but it is known to integrate both piperazine and indole moieties, which are significant in pharmacology.
Comparison with Similar Compounds
Several compounds share structural similarities with (4-benzylpiperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone, such as (4-benzylpiperazin-1-yl)(1H-indol-4-yl)methanone and (4-benzylpiperazin-1-yl)(1H-indol-6-yl)methanone. These compounds also integrate piperazine and indole structures but differ in specific functional groups or positions.
| Compound | Structural Features | Notable Differences |
|---|---|---|
| (4-benzylpiperazin-1-yl)(1H-indol-4-yl)methanone | Contains indole and piperazine moieties | Lacks methyl group on indole |
| (4-benzylpiperazin-1-yl)(1H-indol-6-yl)methanone | Similar piperazine and indole structure | Indole is attached at the 6-position instead of 4-position |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume